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Introduction

SAR103168, chemically identified as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-

dicholophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea, is a novel, multi-targeted tyrosine

kinase inhibitor that has been investigated for its therapeutic potential in myeloid leukemias,

particularly acute myeloid leukemia (AML).[1] Preclinical studies revealed potent anti-leukemic

activity through the inhibition of critical signaling pathways involved in cell proliferation and

survival.[1][2] Despite promising in vitro and in vivo data, its clinical development was halted

due to an unpredictable pharmacokinetic profile observed in a Phase I trial.[1][3][4] This

document provides a comprehensive technical guide on the core research surrounding

SAR103168 in AML, detailing its mechanism of action, preclinical efficacy, clinical trial design,

and associated experimental protocols.

Mechanism of Action

SAR103168 functions as a broad-spectrum tyrosine kinase inhibitor. Its anti-leukemic effects

are attributed to the simultaneous suppression of multiple signaling cascades crucial for the

growth and survival of cancer cells.

Key Molecular Targets:

Src Kinase Family: SAR103168 is a highly potent inhibitor of the entire Src kinase family

(e.g., Src, Lyn).[2][5]
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BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, relevant in certain

leukemias.[1][2]

Angiogenic Receptor Tyrosine Kinases (RTKs): It demonstrates significant inhibitory activity

against a range of RTKs involved in angiogenesis and cell growth, including:

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2)[1][2]

Platelet-Derived Growth Factor Receptor (PDGFR)[1][2]

Fibroblast Growth Factor Receptors (FGFR1, FGFR3)[2][5]

Tie2[1][2]

Epidermal Growth Factor Receptor (EGFR)[1][2]

By inhibiting these kinases, SAR103168 effectively blocks several downstream signaling

pathways. Notably, it inhibits the phosphorylation of STAT5 and key components of the MAPK

pathway (JNK, MAPK), which are critical for leukemic cell proliferation and survival.[2][5]
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SAR103168 inhibits multiple kinases to block pro-survival pathways.
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Quantitative Data Presentation
Preclinical Efficacy
The preclinical assessment of SAR103168 demonstrated significant anti-leukemic activity

across various models.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase
IC50 Value
(nM)

ATP
Concentration

Notes Source

| Src Kinase | 0.65 ± 0.02 | 100 µM | Targets auto-phosphorylation of the kinase domain. |[2][4]

[5] |

Table 2: Preclinical Anti-Leukemic Activity of SAR103168

Model System Key Findings Source

AML & CML Cell Lines

Inhibited proliferation and
induced apoptosis at
nanomolar IC50
concentrations.

[1][2]

Primary AML Patient Samples
>85% of 29 patient samples

were sensitive.
[1][2][6]

High-Risk AML Patient

Samples

Effective in 50% of samples

with chromosome 7

abnormalities or complex

rearrangements.

[2][5][6]

| FLT3 Status | Anti-proliferative activity was independent of FLT3 expression. |[2][5] |

Table 3: In Vivo Efficacy in AML Xenograft Models
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Animal Model AML Cell Lines Treatment Outcome Source

SCID Mice
KG1, EOL-1,
Kasumi-1,
CTV1

SAR103168 (IV
or Oral)

Impaired
tumor growth
and induced
tumor
regression.

[2][5]

| SCID Mice | AML and CML models | SAR103168 + Cytarabine | Showed synergistic anti-

tumor activity. |[2][5] |

Clinical Trial Data
A Phase I clinical trial (NCT00981240) was conducted to evaluate SAR103168 in human

subjects.

Table 4: Phase I Clinical Trial (NCT00981240) Key Parameters
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Parameter Description Source

Official Title

A Dose Escalation Safety
and Pharmacokinetic
Study of SAR103168...

[7]

Patient Population

29 patients with

refractory/relapsed acute

leukemias or high-risk

myelodysplastic syndromes

(MDS).

[3]

Study Design
Open-label, dose-escalation,

multi-center study.
[1]

Dosing Regimen

Intravenous (IV) infusion over

1 hour, once daily for 5

consecutive days, repeated

every 2 weeks.

[1][7]

Primary Objectives

1. Determine the Maximum

Tolerated Dose (MTD) and

Dose-Limiting Toxicities

(DLTs). 2. Evaluate the

pharmacokinetic (PK) profile.

[1][7]

| Secondary Objectives| Evaluate safety, preliminary anti-leukemia activity, and metabolic

pathways. |[1][7] |

Table 5: Pharmacokinetic and Clinical Outcome of Phase I Trial
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Parameter Finding Notes Source

Pharmacokinetics

Plasma Cmax
occurred at the end
of infusion,
followed by a
biphasic decline.

Mean half-life of
approx. 3-5 hours.

[1][3]

PK Variability

Unpredictable

relationship between

drug dose and plasma

exposure.

- [1][4]

Clinical Efficacy

No clear clinical

benefit was

demonstrated within

the tested dose range.

Doses may have been

sub-therapeutic

compared to

preclinical models.

[1]

| Study Outcome | The study was discontinued by the sponsor before the MTD was reached. |

Discontinuation was due to PK unpredictability, not safety concerns. |[3][4] |

Experimental Protocols
Protocol 1: Phase I Clinical Trial Methodology
(NCT00981240)
This protocol outlines the key procedures followed during the Phase I clinical trial of

SAR103168.

1. Drug Formulation and Administration:

The drug was supplied as a concentrate for solution for infusion in vials containing 60 mg of

SAR103168 in 3 mL of a Solutol® HS15/Ethanol 75/25 (w/w) mixture.[1]

The formulated drug was administered as an intravenous infusion over one hour daily for five

consecutive days. This 5-day treatment constituted one course, which was repeated every

two weeks.[1]
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2. Dose Escalation:

The starting dose was 1.2 mg/m²/day.[7]

The dose was escalated in new cohorts of 3 to 6 patients based on toxicities observed

during the first cycle. The escalation was planned to continue until the MTD was determined.

[7]

3. Pharmacokinetic (PK) Analysis:

Sample Collection: Blood samples were collected at pre-dose and at multiple time points

post-infusion: 30 minutes, 1 hour (end of infusion), 1.08, 1.25, 1.5, 2, 3, 4, 7, and 24 hours

after the start of infusion. An additional sample was collected 72 hours after the last

treatment in the first course.[1]

Bioanalytical Method: Plasma concentrations of SAR103168 were quantified using a

validated liquid chromatography/tandem mass spectrometry (LC/MS-MS) method. The lower

limit of quantification for this assay was 20 ng/mL.[1]

4. Response Evaluation:

Patient responses were evaluated using the International Working Group (IWG) criteria for

acute leukemias and MDS.[1]

Bone marrow aspirates and biopsies were performed at baseline, on Day 11-14 of the

second course, every two courses thereafter, and at the end of the study.[1]

Screening & Enrollment
Treatment & DLT Period

PK & Response Assessment

Study Decision

Patient Enrollment
(Relapsed/Refractory

AML or High-Risk MDS)

Baseline Assessment
(Bone Marrow Biopsy)

Course 1: Day 1-5
SAR103168 IV Infusion

DLT Evaluation
(Up to Day 21)

PK Sampling
(Course 1)

Response Evaluation
(Course 2+) Decision Point Study Discontinuation

(PK Unpredictability)
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Click to download full resolution via product page

Workflow of the Phase I clinical trial for SAR103168.

Protocol 2: Preclinical In Vitro Assays (General
Methodology)
While specific, detailed protocols were not fully published, the methodologies can be inferred

from the reported results and standard laboratory practices.

1. Kinase Inhibition Assays:

To determine the IC50, purified recombinant kinase domains (e.g., Src(260-535)) would be

incubated with a known substrate (e.g., a synthetic peptide) and ATP.[2][5]

Assays would be performed in the presence of varying concentrations of SAR103168.

Kinase activity would be measured, typically by quantifying the amount of phosphorylated

substrate, often using radioisotope labeling (³²P-ATP) or fluorescence-based methods.

The IC50 value is calculated as the drug concentration that results in 50% inhibition of

kinase activity.

2. Cell Proliferation and Apoptosis Assays:

Cell Lines: AML cell lines (e.g., KG1, EOL-1) were cultured under standard conditions.[2][5]

Proliferation: Cells were seeded in multi-well plates and treated with a dose range of

SAR103168 for a defined period (e.g., 72 hours). Cell viability would be assessed using

colorimetric assays like MTT or WST-1, or by direct cell counting.

Apoptosis: Induction of apoptosis would be measured via methods such as Annexin

V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for

cleavage of caspase-3 and PARP.

3. Phosphorylation Status Analysis (Western Blot):

AML cells were treated with SAR103168 for a short duration.
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Cells were lysed, and protein concentrations were determined.

Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and

probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g.,

p-STAT5, p-Src, p-MAPK) and their total protein counterparts.

Detection with secondary antibodies would allow for the visualization and quantification of

changes in protein phosphorylation, indicating pathway inhibition.[2][5]

4. Leukemic Progenitor (CFU-L) Assay:

Mononuclear cells were isolated from the bone marrow or peripheral blood of AML patients.

[2]

These cells were plated in a semi-solid methylcellulose medium containing a cocktail of

cytokines to support the growth of leukemic progenitor colonies (Colony-Forming Unit-

Leukemia).

Cultures were treated with SAR103168 at various concentrations.

After a standard incubation period (e.g., 7-14 days), the number of colonies was counted to

assess the anti-proliferative effect of the drug on the leukemic stem and progenitor cell

population.

Conclusion
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrated substantial

promise in preclinical AML models. It effectively induced apoptosis and inhibited proliferation in

both AML cell lines and primary patient samples, including high-risk subtypes, by targeting the

Src kinase family and other critical pathways.[1][2] However, its transition to clinical application

was unsuccessful. A Phase I trial was terminated prematurely due to an unpredictable

pharmacokinetic profile, which prevented the establishment of a safe and effective therapeutic

dose.[1][3] The research on SAR103168 underscores the critical challenge of translating potent

preclinical activity into clinical efficacy, highlighting the importance of drug exposure and

predictable pharmacokinetics in the development of novel cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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